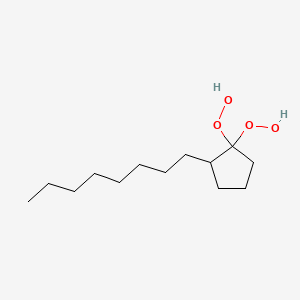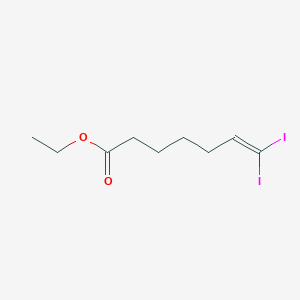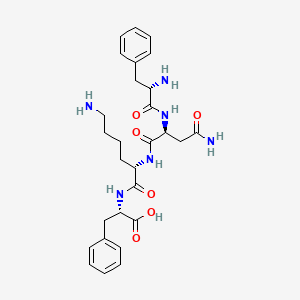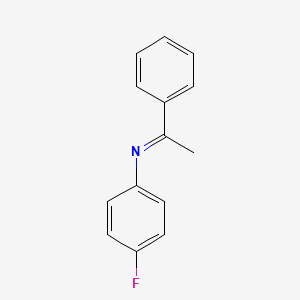
3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” is a synthetic organic compound that belongs to the class of carbonates. This compound is characterized by the presence of a pyridine ring substituted with an amino and a chlorine group, a difluorophenyl group, and a carbonate ester moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridine Derivative: Starting with a chloropyridine derivative, an amino group can be introduced via nucleophilic substitution.
Introduction of the Difluorophenyl Group: This can be achieved through a cross-coupling reaction such as Suzuki or Heck coupling.
Formation of the Carbonate Ester: The final step involves the reaction of the intermediate with a carbonate source, such as dimethyl carbonate, under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridine ring or the difluorophenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the amino and difluorophenyl groups suggests potential interactions with biological targets.
Medicine
Medicinally, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities. The specific activity would depend on the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Amino-5-chloropyridin-4-yl)-4-phenyl-2-methylbutan-2-yl carbonate
- 3-(2-Amino-5-chloropyridin-4-yl)-4-(2,4-difluorophenyl)-2-methylbutan-2-yl carbonate
- 3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-dichlorophenyl)-2-methylbutan-2-yl carbonate
Uniqueness
The uniqueness of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” lies in the specific substitution pattern on the pyridine and phenyl rings. The presence of both amino and difluorophenyl groups may confer unique biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
820225-05-6 |
|---|---|
Fórmula molecular |
C17H16ClF2N2O3- |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
[3-(2-amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl] carbonate |
InChI |
InChI=1S/C17H17ClF2N2O3/c1-17(2,25-16(23)24)12(11-7-15(21)22-8-13(11)18)6-9-5-10(19)3-4-14(9)20/h3-5,7-8,12H,6H2,1-2H3,(H2,21,22)(H,23,24)/p-1 |
Clave InChI |
UZKOCOHWEBCNIL-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C(CC1=C(C=CC(=C1)F)F)C2=CC(=NC=C2Cl)N)OC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


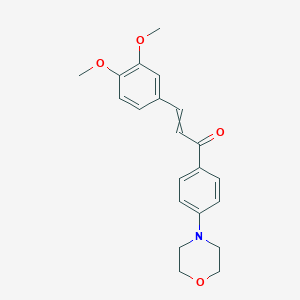

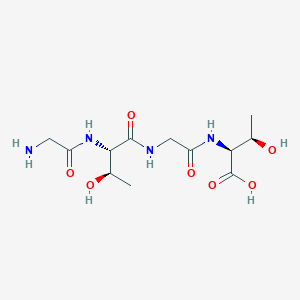
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)

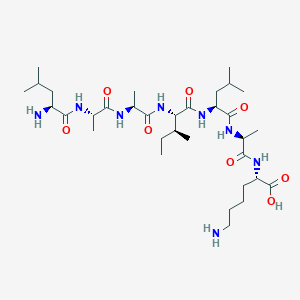
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
